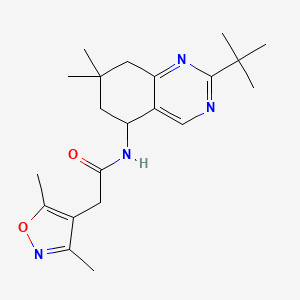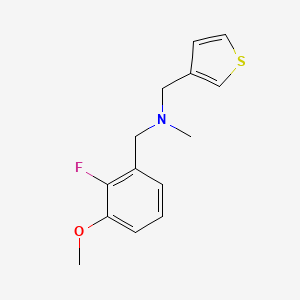![molecular formula C14H19N3O2 B4255570 N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4255570.png)
N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide
説明
N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide, also known as EF5, is a hypoxia marker used in scientific research to detect areas of low oxygen concentration in tissues. This compound has been extensively studied in various fields, including cancer research, cardiovascular disease, and neuroscience.
作用機序
N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide works by binding to cellular proteins in areas of low oxygen concentration. This binding is irreversible and allows researchers to detect hypoxic areas using a variety of imaging techniques, such as immunohistochemistry, fluorescence microscopy, and positron emission tomography (PET).
Biochemical and Physiological Effects:
N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has been shown to have no significant biochemical or physiological effects on cells or tissues. However, its binding to cellular proteins can affect the function of these proteins, which may have downstream effects on cellular metabolism and signaling pathways.
実験室実験の利点と制限
N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has several advantages for use in lab experiments. It is highly specific for hypoxic areas and can be detected using a variety of imaging techniques. It is also stable and can be stored for long periods of time. However, N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has some limitations. It cannot differentiate between acute and chronic hypoxia, and its binding to cellular proteins can affect their function, which may have downstream effects on cellular metabolism and signaling pathways.
将来の方向性
There are several future directions for research involving N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide. One area of interest is the development of new imaging techniques that can detect N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide more accurately and efficiently. Another area of interest is the use of N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide in combination with other hypoxia markers to gain a more comprehensive understanding of hypoxia in disease. Additionally, researchers are exploring the use of N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide in clinical trials to evaluate the efficacy of new hypoxia-targeted therapies.
科学的研究の応用
N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide is primarily used as a hypoxia marker in scientific research. Hypoxia, or low oxygen concentration, is a common feature of many diseases, including cancer, cardiovascular disease, and stroke. By detecting areas of low oxygen concentration in tissues, researchers can gain insight into the pathophysiology of these diseases and develop new treatments.
特性
IUPAC Name |
N-(5-methyl-2-pentan-3-ylpyrazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-11(5-2)17-13(9-10(3)16-17)15-14(18)12-7-6-8-19-12/h6-9,11H,4-5H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWLOGZIZFWTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4255491.png)
![4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4255499.png)
![methyl 1-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B4255500.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4255501.png)
![1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-propoxypiperidine](/img/structure/B4255503.png)

![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4255520.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B4255540.png)
![5-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4255545.png)
![2-(5-{[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl}-2-furyl)benzonitrile](/img/structure/B4255558.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B4255564.png)
![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B4255574.png)
![2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B4255580.png)